4-(2-chlorophenyl)-2-oxobutanoic acid
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Overview
Description
4-(2-chlorophenyl)-2-oxobutanoic acid is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of a chlorophenyl group attached to a butanoic acid backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-2-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-chlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Another approach involves the use of a Grignard reagent. In this method, 2-chlorophenylmagnesium bromide is reacted with ethyl oxalyl chloride to form the intermediate, which is then hydrolyzed to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-2-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-chlorophenyl)-2-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-2-oxobutanoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-bromophenyl)-2-oxobutanoic acid
- 4-(2-fluorophenyl)-2-oxobutanoic acid
- 4-(2-methylphenyl)-2-oxobutanoic acid
Uniqueness
4-(2-chlorophenyl)-2-oxobutanoic acid is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
2107345-32-2 |
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Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-2-oxobutanoic acid |
InChI |
InChI=1S/C10H9ClO3/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4H,5-6H2,(H,13,14) |
InChI Key |
BXTCFOTYBFRZMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)C(=O)O)Cl |
Purity |
95 |
Origin of Product |
United States |
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